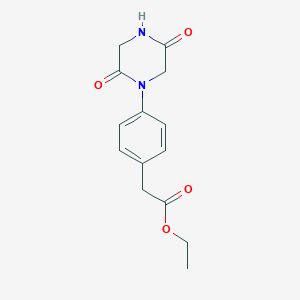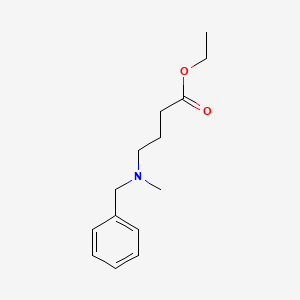
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and an ethyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring. This can be achieved by reacting ethylenediamine with diethyl oxalate under reflux conditions to form 2,5-dioxopiperazine.
Substitution Reaction: The 2,5-dioxopiperazine is then reacted with 4-bromophenylacetic acid in the presence of a base such as potassium carbonate to form 4-(2,5-dioxopiperazin-1-yl)phenylacetic acid.
Esterification: The final step involves the esterification of 4-(2,5-dioxopiperazin-1-yl)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity and specificity towards these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)propanoate: Similar structure but with a propanoate ester group.
Mthis compound: Similar structure but with a methyl ester group.
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)butanoate: Similar structure but with a butanoate ester group.
These compounds share structural similarities but differ in their ester groups, which can influence their chemical properties and biological activities. This compound is unique due to its specific ester group, which may confer distinct reactivity and interaction profiles.
Propriétés
IUPAC Name |
ethyl 2-[4-(2,5-dioxopiperazin-1-yl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-14(19)7-10-3-5-11(6-4-10)16-9-12(17)15-8-13(16)18/h3-6H,2,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZWPOSJCXRXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CC(=O)NCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076312.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B8076318.png)



![6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8076361.png)
![9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B8076382.png)




![Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]](/img/structure/B8076411.png)
![2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride](/img/structure/B8076415.png)

